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Compound of Interest

Compound Name: (3R,5S)-3,5-Dimethylmorpholine

Cat. No.: B1339807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3R,5S)-3,5-Dimethylmorpholine, systematically named cis-3,5-Dimethylmorpholine, is a

heterocyclic organic compound belonging to the morpholine family. As a meso compound, it is

an achiral molecule despite possessing two stereocenters. This unique structural feature,

combined with the inherent physicochemical properties of the morpholine ring, makes it a

molecule of interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a

privileged structure in drug discovery, known to improve the pharmacokinetic profiles of drug

candidates. This guide provides a comprehensive overview of the synthesis, characterization,

and potential biological relevance of (3R,5S)-3,5-Dimethylmorpholine.

Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dimethylmorpholine is presented

below. It is important to note that some of these properties may refer to the mixture of

stereoisomers, as specific data for the pure (3R,5S) isomer is not always available.
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Property Value Reference

IUPAC Name cis-3,5-Dimethylmorpholine N/A

Synonyms

(3R,5S)-rel-3,5-

Dimethylmorpholine, meso-

3,5-Dimethylmorpholine

[1]

Molecular Formula C₆H₁₃NO

Molecular Weight 115.17 g/mol

CAS Number
123-57-9 (for 3,5-

Dimethylmorpholine)

Boiling Point Not available N/A

Density Not available N/A

Flash Point
50 °C (for 3,5-

Dimethylmorpholine)

Appearance Colorless to light yellow liquid N/A

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the stereoselective synthesis of

(3R,5S)-3,5-Dimethylmorpholine is not readily available in the surveyed literature, a general

approach for the synthesis of cis-disubstituted morpholines can be inferred from established

synthetic methodologies. One plausible strategy involves the cyclization of an appropriate

amino alcohol precursor.

A potential synthetic pathway is outlined below. This represents a logical synthetic approach

rather than a documented experimental protocol.

Conceptual Synthetic Pathway
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Synthetic Scheme
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Caption: Conceptual synthetic workflow for (3R,5S)-3,5-Dimethylmorpholine.

Spectroscopic Characterization
Detailed, experimentally-derived spectral data for pure (3R,5S)-3,5-Dimethylmorpholine is

scarce in the public domain. However, based on the analysis of related morpholine derivatives,

the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of the cis-isomer is expected to be relatively simple due to

the molecule's symmetry. Key expected signals include:

A doublet for the methyl protons (CH₃).

Multiplets for the methylene protons on the morpholine ring (CH₂).

A multiplet for the methine protons (CH).

A broad singlet for the amine proton (NH), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should also reflect the symmetry of the molecule.

Expected signals include:

A signal for the methyl carbons (CH₃).

Signals for the methylene carbons (CH₂).

A signal for the methine carbons (CH).

A published study on N-substituted morpholines provides a basis for predicting the chemical

shifts of the ring carbons and protons[2].

Infrared (IR) Spectroscopy
The IR spectrum of (3R,5S)-3,5-Dimethylmorpholine would be expected to show

characteristic absorption bands for:

N-H stretching (around 3300-3500 cm⁻¹).

C-H stretching (around 2850-3000 cm⁻¹).

C-O-C stretching (around 1070-1150 cm⁻¹).

N-H bending (around 1590-1650 cm⁻¹).

The NIST Chemistry WebBook provides a reference spectrum for the parent compound,

morpholine, which can serve as a basis for comparison[3].
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Potential Biological Activity and Applications in
Drug Development
While direct and extensive studies on the biological activity of (3R,5S)-3,5-
Dimethylmorpholine are limited, the broader class of morpholine derivatives has shown

significant promise in medicinal chemistry, particularly in the development of anticancer

agents[4][5].

Anticancer Potential
Several studies have highlighted the anticancer properties of various morpholine-containing

compounds[4][5]. The morpholine ring is often incorporated into larger molecules to enhance

their pharmacological properties. The mechanism of action for these derivatives can vary

widely, but some have been shown to induce apoptosis and cause cell cycle arrest in cancer

cell lines[4].

A logical workflow for investigating the potential anticancer activity of (3R,5S)-3,5-
Dimethylmorpholine is depicted below.
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Anticancer Activity Screening Workflow
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Caption: Experimental workflow for evaluating anticancer potential.

Signaling Pathways
The specific signaling pathways modulated by (3R,5S)-3,5-Dimethylmorpholine have not

been elucidated. However, given that many anticancer agents exert their effects through the

modulation of key cellular signaling cascades, it is plausible that this compound could interact

with pathways involved in cell proliferation, survival, and apoptosis. Further research is required

to identify any such interactions.
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Conclusion
(3R,5S)-3,5-Dimethylmorpholine is a structurally interesting meso compound with potential

applications in organic synthesis and medicinal chemistry. While detailed experimental data for

this specific stereoisomer is limited, its relationship to the broader class of bioactive morpholine

derivatives suggests that it warrants further investigation. Future research should focus on

developing a robust stereoselective synthesis, comprehensive spectroscopic characterization,

and a thorough evaluation of its biological activities and potential mechanisms of action. Such

studies will be crucial in determining its value as a building block for novel therapeutics or as a

bioactive agent in its own right.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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